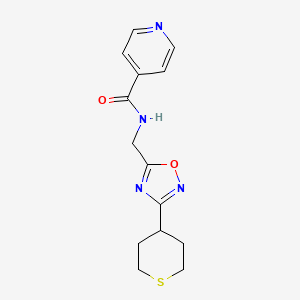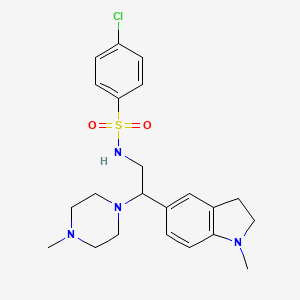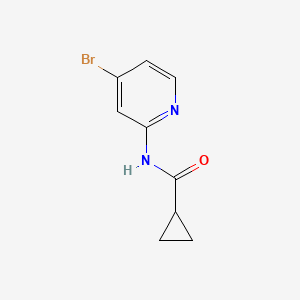![molecular formula C15H15N3OS2 B2489141 6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-46-0](/img/structure/B2489141.png)
6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to 6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, often involves multistep processes that leverage the reactivity of thiazole and benzothiazole rings. For example, a synthetic approach might involve the cyclization of appropriate precursors to construct the benzothiazole moiety, followed by subsequent functionalization to introduce various substituents such as the methoxy group and the tetrahydrobenzo[d]thiazol-2-yl moiety. These processes can include conventional multistep reactions and one-pot, atom-economy procedures that align with principles of green chemistry (Zhilitskaya et al., 2021).
Molecular Structure Analysis
The molecular structure of 6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is characterized by its benzothiazole core, which is crucial for its biological activity. The presence of a methoxy group and a tetrahydrobenzo[d]thiazol-2-yl substituent influences the compound's electronic properties and molecular conformation. These modifications can affect the molecule's ability to interact with biological targets, impacting its pharmacological profile. Structural analysis of similar compounds has been conducted through various spectroscopic techniques, including NMR and X-ray crystallography, to elucidate their conformation and electronic structure (Rossi* et al., 2014).
Chemical Reactions and Properties
Benzothiazoles, including the compound , can undergo various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions can include nucleophilic substitutions, electrophilic additions, and cyclizations, which are central to modifying the compound's structure for potential applications in drug development. The chemical properties of benzothiazoles are significantly influenced by the substituents on the benzene and thiazole rings, which can modulate their acidity, basicity, and overall reactivity (Mazimba, 2016).
Physical Properties Analysis
The physical properties of 6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, such as solubility, melting point, and stability, are crucial for its formulation and application in medicinal chemistry. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's behavior in different solvents and conditions. Studies on benzothiazole derivatives have highlighted the importance of these properties in drug design and development, emphasizing the need for comprehensive physicochemical characterization (Bhat & Belagali, 2020).
Chemical Properties Analysis
The chemical properties of 6-methoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, such as reactivity towards various reagents and stability under different chemical conditions, are vital for understanding its potential as a pharmacological agent. The benzothiazole core confers a range of chemical behaviors, making it a versatile scaffold for the development of novel compounds with therapeutic potential. Research on benzothiazole derivatives has elucidated their pharmacological activities, attributing these effects to the chemical nature and arrangement of the functional groups within the molecule (Kamal et al., 2015).
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
Studies on substituted benzothiazoles, including derivatives similar to the mentioned compound, have highlighted their significant anti-tubercular activity. These compounds were synthesized and evaluated against Mycobacterium tuberculosis, showing promising results at specific concentrations. This research indicates the potential of benzothiazole derivatives in treating tuberculosis, with certain compounds demonstrating safety due to their lower cytotoxic values compared to their minimum inhibitory concentrations (MIC) (Maurya et al., 2013).
Anti-Cancer Activity
Isoxazole derivatives of similar compounds have exhibited notable anti-cancer activity against various cancer cell lines. These compounds induced cell cycle arrest and apoptosis in treated cells, with alterations in the balance of key mitochondrial proteins. This suggests that these derivatives can act as potential small-molecule activators of p53, offering a new avenue for cancer therapy (Kumbhare et al., 2014).
Neuroprotective and Anticonvulsant Effects
Research into N-(substituted benzothiazol-2-yl)amide derivatives has uncovered their dual anticonvulsant and neuroprotective effects. One specific compound showed significant efficacy in reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating its potential as a safer and effective anticonvulsant with neuroprotective properties (Hassan et al., 2012).
Antimicrobial and Antifungal Properties
Compounds derived from 6-methoxybenzothiazole have shown promising antimicrobial and antifungal activities against a variety of pathogens. These findings suggest the potential of these derivatives in developing new antimicrobial agents with specific efficacy against targeted microbial strains, highlighting their importance in addressing resistance issues (Juber et al., 2020).
Antioxidant Activity
The synthesis of benzothiazole derivatives has also explored their potential in exhibiting antioxidant activities. By engaging in specific reactions and testing, some compounds have demonstrated significant nitric oxide scavenging abilities, suggesting their usefulness in combating oxidative stress-related conditions (Gull et al., 2013).
Wirkmechanismus
Target of Action
The primary target of this compound is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
The compound is believed to interact with the c-Met receptor, inhibiting its tyrosine kinase activity . This inhibition disrupts the signaling pathways downstream of the receptor, leading to a decrease in the processes it regulates .
Biochemical Pathways
Given the role of the c-met receptor, it is likely that pathways related to cell growth and survival are impacted .
Pharmacokinetics
A related study on similar compounds suggests that they may have favorable admet (absorption, distribution, metabolism, excretion, and toxicity) properties
Result of Action
The inhibition of the c-Met receptor by this compound could potentially lead to a decrease in cell proliferation and survival . This could make it a promising candidate for the development of anticancer drugs .
Eigenschaften
IUPAC Name |
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-19-9-6-7-11-13(8-9)21-15(17-11)18-14-16-10-4-2-3-5-12(10)20-14/h6-8H,2-5H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSPLHJBBXVIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)
![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2489067.png)



![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)
